N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidine core modified with a 5-propyl substituent, a 7-oxo group, and a thioacetamide linkage to a 2,4-dimethoxyphenyl moiety. The triazolopyrimidine scaffold is known for its versatility in medicinal and agrochemical applications, often contributing to bioactivity through interactions with enzymes or receptors.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-4-5-11-8-15(24)20-17-21-22-18(23(11)17)28-10-16(25)19-13-7-6-12(26-2)9-14(13)27-3/h6-9H,4-5,10H2,1-3H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAYGMNTMVZTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl moiety.
- A triazole ring which is known for its stability and biological activity.
- A thioacetamide group contributing to its pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can act as a bioisostere for amides, enhancing the compound's ability to resist enzymatic degradation while retaining biological activity. This characteristic is crucial for developing protease-resistant drugs .
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives containing the triazole ring exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. For instance, a related compound showed an IC50 of 9.6 µM in HMEC-1 cells compared to 41 µM for the parent compound .
- Antimicrobial Properties : Research indicates that compounds with similar structural features have shown antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating infections .
Table 1: Biological Activity Overview
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of various triazole-containing compounds on cancer cell lines. The findings indicated that modifications in the chemical structure could lead to improved efficacy against specific cancer types, highlighting the importance of structure-activity relationships in drug design .
- Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of related compounds against E. coli and P. aeruginosa. The results showed promising antibacterial activity, suggesting that the thioacetamide linkage may enhance interaction with bacterial targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Structure Variations: The target compound’s [1,2,4]triazolo[4,3-a]pyrimidine core differs from quinazolinone-based analogs (e.g., CAS 477318-91-5) , which may alter binding modes due to ring size and electronic properties. Flumetsulam shares a triazolopyrimidine backbone but incorporates a sulfonamide group instead of thioacetamide, reducing lipophilicity and enhancing solubility.
The 5-propyl chain on the triazolopyrimidine core may confer greater metabolic stability than the 5-methyl group in flumetsulam .
Biological Activity :
- Flumetsulam’s herbicidal activity arises from acetolactate synthase (ALS) inhibition , whereas the target compound’s thioacetamide linkage and dimethoxyphenyl group suggest possible antimicrobial activity, as seen in structurally related thiazole-pyrimidine hybrids .
Physicochemical Properties :
- The thioacetamide group in the target compound may offer improved resistance to enzymatic degradation compared to sulfonamides (e.g., flumetsulam) or ester-based linkages in other analogs .
Research Implications and Gaps
While the provided evidence lacks explicit data on the target compound’s efficacy or toxicity, structural comparisons highlight avenues for further investigation:
- Antimicrobial Screening : Testing against bacterial/fungal strains, leveraging methodologies from ’s thiazole-pyrimidine derivatives .
- Agrochemical Potential: Evaluation as an ALS inhibitor or herbicide, given flumetsulam’s success .
- ADME Profiling: Comparative studies on solubility, logP, and metabolic stability relative to quinazolinone analogs .
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity arises from its triazolo[4,3-a]pyrimidine core , which provides a heterocyclic scaffold for target binding, and the thioether-acetamide linkage that enhances solubility and bioavailability. The 2,4-dimethoxyphenyl substituent contributes to hydrophobic interactions with biological targets, while the propyl group at position 5 modulates steric and electronic properties. These features are consistent with similar triazolo-pyrimidine derivatives showing activity in enzyme inhibition and receptor modulation .
Q. What synthetic methodologies are used to prepare this compound?
Synthesis typically involves multi-step reactions :
- Step 1 : Formation of the triazolo-pyrimidine core via cyclization of thiourea intermediates under reflux with acetic anhydride.
- Step 2 : Introduction of the thioether linkage through nucleophilic substitution between a pyrimidinyl thiol and chloroacetamide derivatives.
- Step 3 : Functionalization of the acetamide group with the 2,4-dimethoxyphenyl moiety via amide coupling (e.g., EDC/HOBt). Reaction conditions (70–90°C, anhydrous DMF) and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving >95% purity .
Q. How is purity and structural integrity validated?
Characterization employs:
- 1H/13C NMR : To confirm proton environments and carbon骨架.
- High-resolution mass spectrometry (HRMS) : For exact mass verification.
- HPLC : To assess purity (C18 column, acetonitrile/water gradient).
- FT-IR : To identify functional groups (e.g., C=O at ~1680 cm⁻¹). Consistency with published spectral data for analogous compounds is essential .
Advanced Research Questions
Q. How can synthesis yield be optimized in multi-step protocols?
Key strategies include:
- Solvent optimization : Replacing DMF with DMAc to reduce side reactions.
- Catalyst screening : Testing Pd(OAc)₂ vs. CuI for coupling steps.
- Step-wise monitoring : Using TLC to isolate intermediates and minimize degradation.
- Temperature control : Lowering cyclization steps to 60°C to prevent decomposition. Yield improvements from 45% to 68% have been reported in structurally similar triazolo-pyrimidines using these approaches .
Q. How do molecular docking studies clarify target interactions?
Docking (e.g., AutoDock Vina) into kinase domains (e.g., CDK2 or EGFR) reveals:
- The triazolo-pyrimidine core occupies the ATP-binding pocket via π-π stacking.
- The thioether linkage forms hydrogen bonds with catalytic residues (e.g., Lys33 in CDK2).
- The 2,4-dimethoxyphenyl group enhances hydrophobic contacts in subpockets. These insights guide SAR studies to modify substituents for improved affinity .
Q. How to resolve contradictions in reported biological activities?
Conflicting data (e.g., IC50 variability) can be addressed by:
- Standardizing assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may obscure activity.
- Comparative SAR : Test analogs (e.g., replacing propyl with ethyl) to isolate substituent effects. For example, a 2024 study resolved discrepancies in antimicrobial activity by correlating logP values with membrane permeability .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Purpose |
|---|---|---|
| 1H NMR (400 MHz) | δ 7.8–8.2 (triazolo H), δ 3.8 (OCH3) | Confirm core structure |
| HRMS | m/z 458.1521 [M+H]+ (calc. 458.1518) | Validate molecular formula |
| HPLC (UV 254 nm) | Retention time: 12.3 min, 99.2% purity | Assess purity |
Q. Table 2. Optimization of Step 2 (Thioether Formation)
| Condition | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Solvent (DMF → DMAc) | 52% | 67% |
| Catalyst (None → CuI) | 48% | 65% |
| Temp (80°C → 60°C) | 45% | 70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
